

Spectroscopic Data Interpretation for 2,2-Dimethylthiazolidine: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethylthiazolidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for **2,2-Dimethylthiazolidine**. While a complete set of experimentally-derived quantitative data for this specific molecule is not readily available in public databases, this document outlines the expected spectral characteristics based on its structure and provides detailed, generalized experimental protocols for acquiring such data. The information herein serves as a foundational resource for researchers involved in the synthesis, characterization, and application of thiazolidine derivatives.

Molecular Structure and Atom Numbering

The structure of **2,2-Dimethylthiazolidine** is presented below with standardized atom numbering for consistent reference in the spectroscopic data tables.

Caption: Molecular structure of **2,2-Dimethylthiazolidine** with atom numbering.

Spectroscopic Data Summary

The following tables summarize the expected and, where available, reported spectroscopic data for **2,2-Dimethylthiazolidine**.

Table 1: ^1H NMR Spectral Data (Predicted)

Atom Number	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H on N3	~1.5 - 2.5	Singlet (broad)	-	1H	N-H proton
H on C4	~2.9 - 3.1	Triplet	~6-7	2H	Methylene protons adjacent to nitrogen
H on C5	~2.7 - 2.9	Triplet	~6-7	2H	Methylene protons adjacent to sulfur
H on C6, C7	~1.4 - 1.6	Singlet	-	6H	Gem-dimethyl protons

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Table 2: ^{13}C NMR Spectral Data (Predicted)

Atom Number	Chemical Shift (δ , ppm)	Assignment
C2	~70 - 80	Quaternary carbon bonded to N and S
C4	~50 - 60	Methylene carbon adjacent to nitrogen
C5	~30 - 40	Methylene carbon adjacent to sulfur
C6, C7	~25 - 35	Gem-dimethyl carbons

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data

The NIST WebBook indicates the availability of an IR spectrum for **2,2-Dimethylthiazolidine**.
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Key expected absorption peaks are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H stretch
2970 - 2850	Strong	C-H stretch (aliphatic)
~1460	Medium	C-H bend (CH ₂)
~1370	Medium	C-H bend (CH ₃)
~1200 - 1000	Medium	C-N stretch
~700 - 600	Medium	C-S stretch

Table 4: Mass Spectrometry Data

The NIST WebBook confirms the existence of a mass spectrum obtained by electron ionization.
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The molecular weight of **2,2-Dimethylthiazolidine** is 117.21 g/mol .
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

m/z	Relative Intensity (%)	Assignment
117	Moderate	[M] ⁺ (Molecular ion)
102	High	[M - CH ₃] ⁺
74	Moderate	[M - C ₃ H ₇] ⁺
59	Moderate	[C ₂ H ₅ NS] ⁺
43	High	[C ₃ H ₇] ⁺

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations and radical species.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (^1H) and carbon-13 (^{13}C) chemical environments in the molecule, providing insights into its connectivity and structure.

Methodology:

- **Sample Preparation:**
 - Dissolve 5-10 mg of **2,2-Dimethylthiazolidine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - Transfer the solution to a 5 mm NMR tube.
 - Ensure the solution is free of particulate matter.
- **Instrument Parameters (^1H NMR):**
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- **Instrument Parameters (^{13}C NMR):**
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled single-pulse sequence.

- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of liquid **2,2-Dimethylthiazolidine** directly onto the ATR crystal.
 - For a solid sample, place a small amount of the powder on the crystal and apply pressure using the anvil.
- Instrument Parameters:
 - Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of Scans: 16-32.
- Data Acquisition and Processing:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

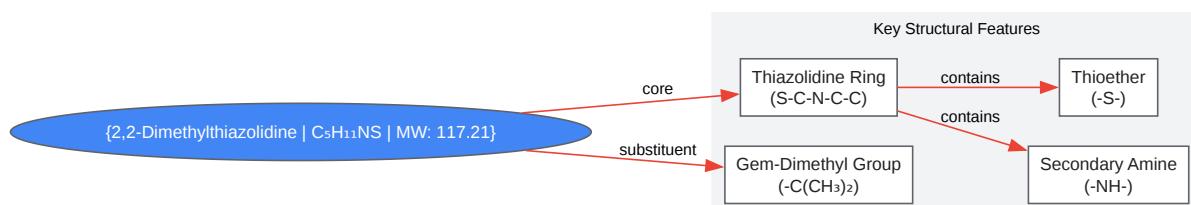
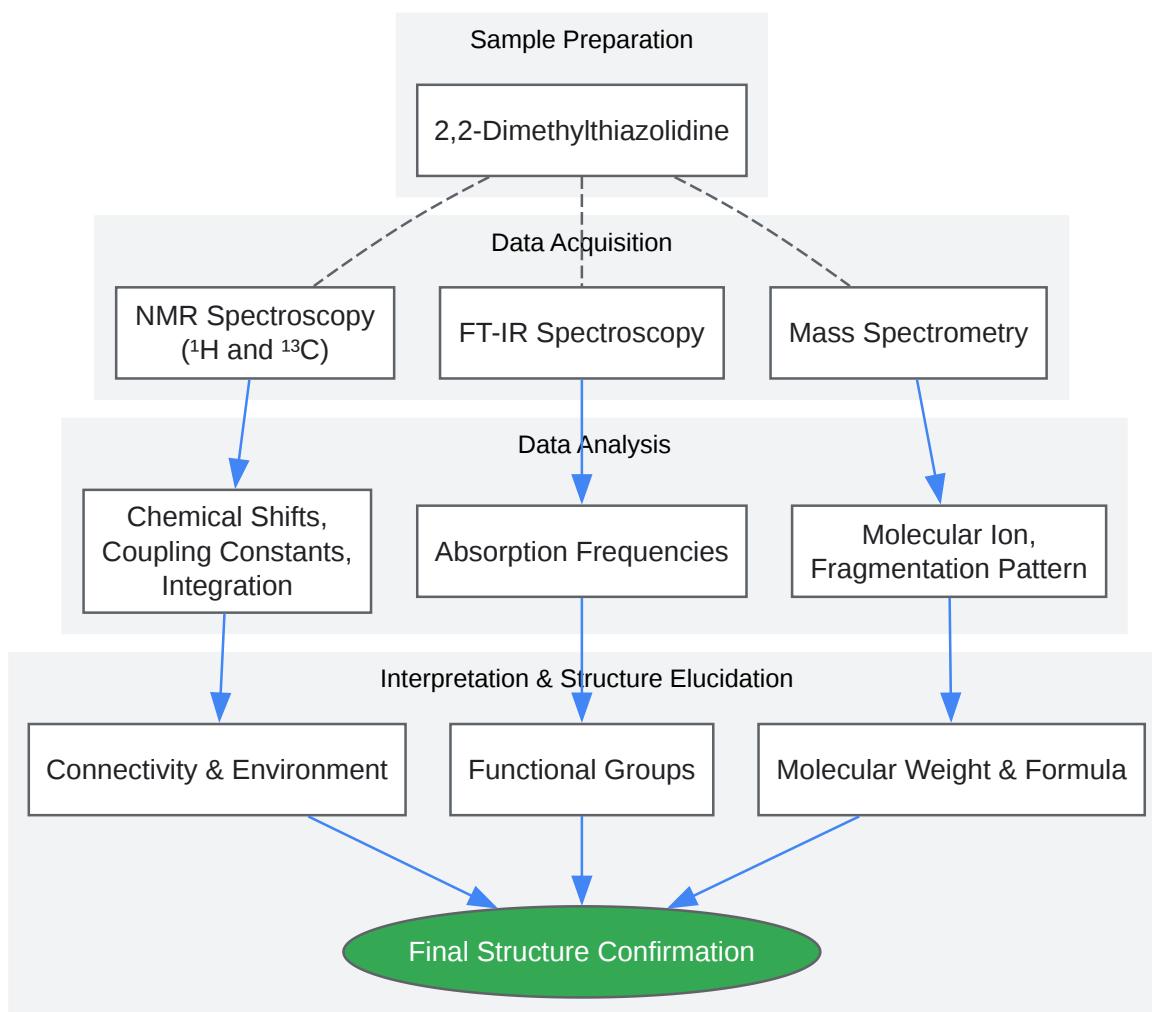
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the volatile liquid or solid sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization:
 - The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M^+), and to fragment into smaller, charged species.
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier or similar detector records the abundance of each ion.

- Data Interpretation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak to determine the molecular weight.
 - Analyze the fragmentation pattern to deduce the structure of the fragments and, by extension, the parent molecule.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of spectroscopic data interpretation and the key relationships within the **2,2-Dimethylthiazolidine** molecule.

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